molecular formula C17H17N3O5 B5883938 N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5883938
M. Wt: 343.33 g/mol
InChI Key: MQMQHIOKOFCQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as MP-7 and has been found to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of MP-7 is not fully understood. However, it has been suggested that MP-7 may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Biochemical and physiological effects:
MP-7 has been found to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. However, the exact biochemical and physiological effects of MP-7 are still under investigation.

Advantages and Limitations for Lab Experiments

MP-7 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various studies, making it a potential candidate for further research. However, there are also limitations to using MP-7 in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues are still being investigated.

Future Directions

There are several future directions for the research on MP-7. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand its mechanism of action and to determine its efficacy and safety in vivo. Another potential direction is to investigate its potential as a diagnostic tool for cancer. MP-7 has been found to bind to cancer cells, making it a potential candidate for cancer imaging. Overall, the research on MP-7 has shown promising results and has the potential to lead to new treatments and diagnostic tools for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of MP-7 involves the reaction of 3-nitrobenzenecarboximidamide with 2-(2-methylphenoxy)propanoic acid chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MP-7.

Scientific Research Applications

MP-7 has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in various studies. MP-7 has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-6-3-4-9-15(11)24-12(2)17(21)25-19-16(18)13-7-5-8-14(10-13)20(22)23/h3-10,12H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMQHIOKOFCQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate

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